3-(2-Bromoacetyl)-7-fluorochromen-2-one
Overview
Description
3-(2-Bromoacetyl)-7-fluorochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are benzopyran-2-one derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The addition of bromoacetyl and fluorine groups to the coumarin structure enhances its chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 3-(2-Bromoacetyl)-7-fluorochromen-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation .
Mode of Action
It is known that the compound interacts with its target, prostaglandin g/h synthase 1, leading to changes in the synthesis of prostaglandins
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of prostaglandins. By interacting with Prostaglandin G/H synthase 1, the compound can influence the production of these important lipid compounds . The downstream effects of this interaction can include changes in inflammation and other processes regulated by prostaglandins.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of prostaglandins in the body. The compound has been shown to exhibit significant cytotoxic effect against various human cancer cell lines . For instance, one derivative of the compound showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Biochemical Analysis
Biochemical Properties
3-(2-Bromoacetyl)-7-fluorochromen-2-one plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with a variety of enzymes and proteins, facilitating the formation of bioactive molecules. For instance, this compound can act as an electrophilic agent, reacting with nucleophilic sites on enzymes such as thiol groups in cysteine residues. This interaction can lead to the formation of covalent bonds, thereby modifying enzyme activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing their function and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic properties, inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit enzyme activity. For example, the compound can inhibit kinases by binding to their active sites, preventing phosphorylation events crucial for cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions result in altered cellular responses and contribute to the compound’s biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to reduced efficacy in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, with potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant biological activity and potential adverse effects. Studies have shown that high doses of this compound can cause toxicity in animal models, manifesting as organ damage and impaired physiological functions. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s pharmacokinetics and overall biological effects. Additionally, this compound can affect metabolic flux by inhibiting or activating key enzymes, thereby altering the levels of metabolites and impacting cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetyl)-7-fluorochromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination and fluorination steps . The general synthetic route can be summarized as follows:
Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.
Bromination: The acetyl group of 3-acetylcoumarin is brominated using bromine or N-bromosuccinimide to yield 3-(2-Bromoacetyl)coumarin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoacetyl)-7-fluorochromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as thiazoles and imidazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids or bases and are conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.
Cyclization Reactions: Heterocyclic compounds such as thiazoles, imidazoles, and pyrazoles.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered chemical properties.
Scientific Research Applications
3-(2-Bromoacetyl)-7-fluorochromen-2-one has several scientific research applications:
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)coumarin: Lacks the fluorine atom at the 7-position, which may result in different chemical reactivity and biological activity.
7-Fluorocoumarin: Lacks the bromoacetyl group, which affects its ability to undergo nucleophilic substitution and other reactions.
3-Acetyl-7-fluorocoumarin: Lacks the bromine atom, which influences its reactivity in substitution and cyclization reactions.
Uniqueness
3-(2-Bromoacetyl)-7-fluorochromen-2-one is unique due to the presence of both bromoacetyl and fluorine groups, which enhance its chemical versatility and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-(2-bromoacetyl)-7-fluorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO3/c12-5-9(14)8-3-6-1-2-7(13)4-10(6)16-11(8)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKTXAWIRPEKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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